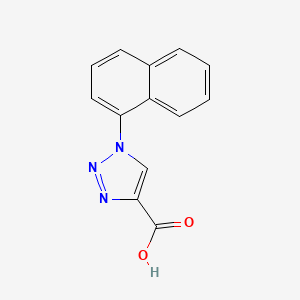

1-(Naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

1-(Naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound combining a naphthalene moiety with a 1,2,3-triazole ring and a carboxylic acid functional group. For example, triazole-carboxylic acids are known for their antimicrobial properties, tautomerism, and role in coordination chemistry .

Eigenschaften

IUPAC Name |

1-naphthalen-1-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)11-8-16(15-14-11)12-7-3-5-9-4-1-2-6-10(9)12/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWUCXPZSYRKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=C(N=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344503 | |

| Record name | 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113423-89-5 | |

| Record name | 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is the most widely employed method for synthesizing 1,2,3-triazole derivatives. For 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid, this involves reacting 1-azidonaphthalene with propiolic acid derivatives under copper catalysis. A representative protocol involves:

- Reactants : 1-Azidonaphthalene (1.2 g, 10 mmol) and ethyl propiolate (1.5 g, 15 mmol).

- Catalyst : Copper(I) iodide (0.19 g, 1 mmol).

- Solvent : N,N-Dimethylformamide (DMF, 10 mL).

- Conditions : Stirred at 60°C for 12 hours under nitrogen.

- Workup : The mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography.

- Yield : 82–89%.

Mechanism : The copper catalyst facilitates a regioselective 1,3-dipolar cycloaddition, forming the 1,4-disubstituted triazole. Subsequent hydrolysis of the ester group yields the carboxylic acid.

One-Pot Synthesis via Cycloaddition-Decarboxylation

A streamlined one-pot approach combines cycloaddition and decarboxylation steps, minimizing intermediate isolation. This method is advantageous for scalability:

- Cycloaddition :

- 1-Azidonaphthalene (1.2 g, 10 mmol) and tert-butyl propiolate (1.8 g, 12 mmol) react in DMF (15 mL) with CuI (0.1 g, 0.5 mmol) at 40°C for 6 hours.

- Decarboxylation :

- The intermediate tert-butyl ester is treated with trifluoroacetic acid (TFA, 5 mL) at room temperature for 2 hours.

- Isolation :

- Neutralization with aqueous NaOH, followed by extraction and recrystallization from ethanol/water.

Key Advantage : Eliminates the need for ester hydrolysis under harsh basic conditions, preserving acid-sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and yield for time-sensitive protocols:

Procedure :

- Reactants : 1-Naphthylamine (1.4 g, 10 mmol) and methyl 2-azidoacetate (1.3 g, 12 mmol).

- Catalyst : CuSO₄·5H₂O (0.25 g, 1 mmol) and sodium ascorbate (0.4 g, 2 mmol).

- Solvent : Water:tert-butanol (1:1, 20 mL).

- Conditions : Microwave irradiation at 100°C for 20 minutes.

- Workup : Acidification to pH 2–3, filtration, and washing with cold ethanol.

- Yield : 88–92%.

Benefits : Reduced reaction time (20 minutes vs. 12 hours) and improved regioselectivity.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase methods enable combinatorial synthesis and facile purification:

- Resin Functionalization : Wang resin (1.0 g, 1.2 mmol/g) is esterified with propiolic acid using DCC/HOBt.

- Cycloaddition : The resin-bound alkyne reacts with 1-azidonaphthalene (1.2 g, 10 mmol) in DMF with CuI (0.1 g, 0.5 mmol) at 25°C for 24 hours.

- Cleavage : Treatment with TFA:H₂O (95:5) releases the carboxylic acid.

Applications : Ideal for generating triazole libraries for drug discovery.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity : Copper catalysts ensure 1,4-regioselectivity, but residual 1,5-isomers (<5%) may require chromatographic removal.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Mixed aqueous systems improve environmental compatibility.

- Catalyst Loading : Reducing CuI to 1 mol% maintains efficiency while minimizing metal contamination.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alcohols, amines, and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 239.23 g/mol. It features a triazole ring, which is known for its biological activity and ability to form stable complexes with metals, making it a subject of interest in various applications.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds like 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of bacteria and fungi. This property is attributed to the ability of the triazole ring to interfere with the synthesis of crucial cellular components in pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazoles are known to inhibit certain enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Materials Science

Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals has been explored for applications in materials science. These metal complexes can exhibit unique electronic properties that are useful in the development of sensors and catalysts .

Polymer Chemistry

In polymer science, this compound can serve as a building block for creating functionalized polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength while providing sites for further chemical modifications .

Agricultural Chemistry

Pesticide Development

The triazole moiety is often associated with fungicidal activity. Research suggests that this compound could be developed into a pesticide formulation targeting fungal pathogens affecting crops. Its efficacy against specific fungal strains needs to be evaluated through field trials .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its application:

Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of kinases or proteases, disrupting cellular signaling and proliferation.

Materials Science: In organic semiconductors, the compound facilitates charge transport through its conjugated system, enhancing the performance of electronic devices.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparisons

Biological Activity The 2-aminophenyl analog exhibits broad-spectrum antibacterial activity, attributed to its planar triazole ring and hydrogen-bonding capacity . In contrast, the naphthalen-1-yl derivative’s bulky aromatic group may enhance hydrophobic interactions with bacterial membranes, though specific activity data are lacking. The 2,6-difluorobenzyl analog is integrated into antimicrobial peptides (e.g., WR-286), where its hydrophobicity improves membrane penetration .

Tautomerism and Stability

- The 4-ethoxyphenyl derivative undergoes ring-chain tautomerism, with ~80% existing as the open-chain carboxylic acid form in solution . The naphthalen-1-yl group’s steric bulk may suppress tautomerism, favoring the triazole-carboxylic acid form.

- Thermal decomposition at 175°C in the 4-ethoxyphenyl compound suggests sensitivity to high temperatures, a trait likely shared with the naphthalen-1-yl analog due to similar carboxylate lability .

Synthetic Routes Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example, the 2-aminophenyl derivative is prepared from 2-aminophenyl azide and propiolic acid .

Coordination Chemistry

- Triazole-carboxylic acids like 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid form Co(II) and Cu(II) complexes with distinct hydrogen-bonded networks . The naphthalen-1-yl group’s extended π-system could enhance metal-binding or π-π stacking in coordination polymers.

Physicochemical Properties

Biologische Aktivität

1-(Naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 113423-89-5) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring fused to a triazole ring with a carboxylic acid functional group at the 4-position of the triazole ring. Its molecular formula is , and it is characterized by its stability and reactivity due to the unique triazole structure.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study indicated that triazole derivatives can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival pathways. The compound may act as an inhibitor of kinases or proteases, disrupting critical signaling pathways in cancer cells .

Table 1: Anticancer Activity Summary

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A comparative study reported IC50 values for various derivatives against COX-1 and COX-2 enzymes, highlighting the potential of triazole compounds as anti-inflammatory agents .

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Diclofenac | 10.0 | 15.0 |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored as well. Triazoles are known for their broad-spectrum activity against bacteria and fungi. Studies have demonstrated that derivatives of triazoles can effectively inhibit the growth of various pathogens .

The biological activity of this compound is attributed to its ability to interact with biological targets through multiple mechanisms:

Enzyme Inhibition: The compound inhibits specific enzymes related to cancer progression and inflammation.

Molecular Interactions: The presence of the triazole ring allows for hydrogen bonding and π-stacking interactions with biomolecules, enhancing its binding affinity .

Stability in Biological Systems: The stability of the triazole structure under physiological conditions contributes to its effectiveness as a therapeutic agent.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of various triazole derivatives including this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations .

Inflammation Model Analysis

In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups. This supports its potential use in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid in academic research?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, using naphthalen-1-yl azide and a β-ketoester derivative . Post-cyclization hydrolysis of ester intermediates (e.g., methyl esters) under acidic or basic conditions yields the carboxylic acid functionality, as demonstrated in analogous triazole-carboxylate syntheses . Alternative approaches involve reacting aryl azides with β-ketoesters under base catalysis, followed by deprotection steps .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : The naphthalene protons (δ 7.5–8.5 ppm) and triazole C-H (δ ~8.0–8.5 ppm) provide distinct signals. The carboxylic acid proton (if present) typically appears broad at δ ~12–13 ppm, while ester precursors show carbonyl signals at δ ~165–170 ppm in -NMR .

- X-ray Crystallography : Single-crystal analysis resolves the triazole-naphthalene dihedral angle and hydrogen-bonding interactions. For example, related structures (e.g., 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole) exhibit mean C–C bond lengths of 1.35–1.40 Å, with R factors <0.07 .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of triazole derivatives, and how can SHELX tools address them?

Triazoles often exhibit disorder due to rotational flexibility or tautomerism. SHELXL’s robust refinement algorithms handle partial occupancy and anisotropic displacement parameters effectively . For high-resolution data, constraints on bond lengths (e.g., triazole ring C–N = 1.30–1.35 Å) improve model accuracy. SHELXPRO can interface with macromolecular refinement pipelines for analyzing hydrogen-bonding networks in co-crystals .

Q. How does the substitution pattern on the naphthalene ring influence the compound’s electronic properties and reactivity?

Substituents at the naphthalene 2- or 4-positions alter electron density distribution. For instance, electron-withdrawing groups (e.g., Cl, NO) enhance electrophilicity at the triazole 4-position, affecting nucleophilic substitution reactions. Computational studies (DFT) on analogous compounds reveal HOMO-LUMO gaps correlating with bioactivity trends .

Q. What strategies resolve contradictions in biological activity data across studies for triazole-carboxylic acids?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 1-naphthyl vs. phenyl) on antimicrobial activity. For example, 1-(2-aminophenyl)-triazole-4-carboxylic acid shows Gram-negative selectivity, while bulky naphthalene groups may enhance membrane penetration .

- Assay Standardization : Variations in MIC values often arise from differences in bacterial strains, solvent (e.g., DMSO vs. aqueous buffers), and pH. Control experiments with reference compounds (e.g., ciprofloxacin) are critical .

Q. Are there tautomeric forms of this compound under physiological conditions, and how do they affect bioactivity?

The 5-formyl derivative of triazole-4-carboxylic acid exists in equilibrium between open-chain and cyclic hemiketal forms, with the latter dominating in solution (~80%) . For 1-(Naphthalen-1-yl)-triazole-4-carboxylic acid, pH-dependent tautomerism (e.g., zwitterionic vs. neutral forms) could modulate binding to biological targets. -NMR titration experiments in DO/CDOD mixtures can quantify tautomeric ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.